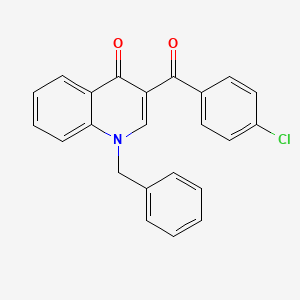
1-benzyl-3-(4-chlorobenzoyl)quinolin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-benzyl-3-(4-chlorobenzoyl)quinolin-4(1H)-one is a synthetic compound that belongs to the family of quinoline derivatives. It has been extensively studied for its potential use in various scientific research applications. In
Scientific Research Applications
Quinoxaline Derivatives for Pharmaceutical Applications : Quinoxaline derivatives like 1-benzyl-3-(4-chlorobenzoyl)quinolin-4(1H)-one show promise in pharmaceutical applications due to their structural properties. The synthesis and properties of similar compounds, such as isoxazolequinoxaline derivatives, have been explored for potential anti-cancer applications. These derivatives have been synthesized and characterized through techniques like X-ray diffraction, NMR, and LC-MS spectra. Docking studies have predicted their potential as anti-cancer agents against specific proteins (Abad et al., 2021).
Fluorescein-based Dyes for Biological Sensing : Quinoline derivatives have been utilized in the development of fluorescein-based dyes for sensing biological Zn(II). Compounds like QZ1 and QZ2, which are derivatized with 8-aminoquinoline, demonstrate significant fluorescence enhancements upon Zn(II) coordination, making them useful in biological and medical research (Nolan et al., 2005).
Synthesis of Angular Tetracyclic Compounds for Enzymatic Enhancement : Another application is seen in the synthesis of angular tetracyclic thieno and thiopyrano[3,2- c ]benzo[ h ]quinolinones, which have been found to enhance the activity of enzymes like α-amylase. These compounds, derived from quinolinone structures, can significantly increase the production of α-D-glucose, suggesting potential use in biochemical research (Abass, 2007).
Coordination Chemistry for Metal Interaction Studies : The adaptable coordination chemistry of related compounds like 6-chloro-2-(quinolin-2-yl)-2,4-dihydro-1H-benzo[d][1,3]oxazine towards metals like zinc and mercury has been investigated. This research highlights the versatility of quinoline derivatives in forming different environments for metal centers, useful in inorganic and coordination chemistry (Ardizzoia et al., 2010).
Regioselective Nucleophilic Substitution in Chemical Synthesis : Quinolinones have been studied for their regioselective nucleophilic substitution properties. This research is valuable in the field of organic synthesis, providing insights into the reactions and derivatizations of quinolinone compounds (Ismail & Abass, 2001).
properties
IUPAC Name |
1-benzyl-3-(4-chlorobenzoyl)quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16ClNO2/c24-18-12-10-17(11-13-18)22(26)20-15-25(14-16-6-2-1-3-7-16)21-9-5-4-8-19(21)23(20)27/h1-13,15H,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASCVWEQBPKZPMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C(=O)C3=CC=CC=C32)C(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-3-(4-chlorobenzoyl)quinolin-4-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{4-[5-(2,4-Dichlorophenyl)-2-furyl]-1,3-thiazol-2-yl}-3-(4-methoxyphenyl)acrylonitrile](/img/structure/B2971795.png)
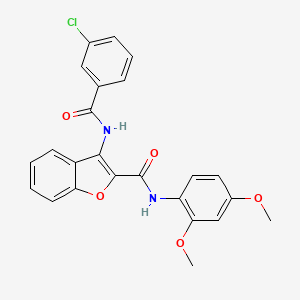
![1-(2-chlorobenzyl)-N-cyclohexyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2971797.png)
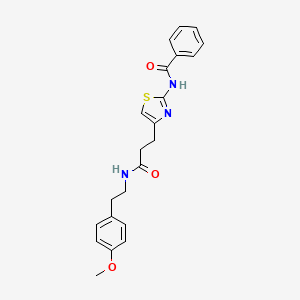
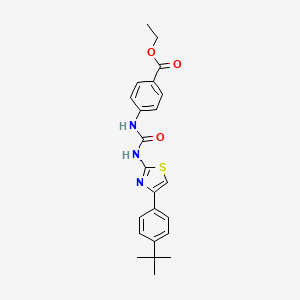

![2-({6-[(4-chlorophenyl)methyl]-1-ethyl-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(3-ethylphenyl)acetamide](/img/structure/B2971802.png)
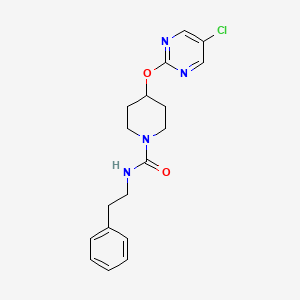
![1-(3,4-Dimethoxyphenyl)-2-(2-(dimethylamino)ethyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2971807.png)
![3-Bromo-6,7-dimethylpyrazolo[1,5-a]pyrazine](/img/structure/B2971808.png)
![(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(benzo[c][1,2,5]thiadiazol-5-yl)methanone](/img/structure/B2971809.png)
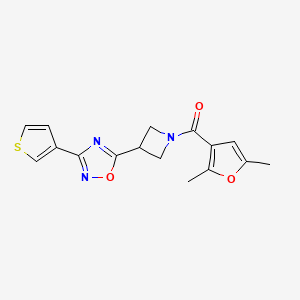
![2-(1H-indol-3-yl)-1-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)ethanone](/img/structure/B2971815.png)
![N-[[5-[2-(4-chloroanilino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-3,4,5-trimethoxybenzamide](/img/structure/B2971816.png)